1-Trityl-3-methyl-4-(N-boc-2-aminoethyl)imidazolium iodide
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Overview
Description
Preparation Methods
The synthesis of 1-Trityl-3-methyl-4-(N-boc-2-aminoethyl)imidazolium iodide involves several steps. The key starting materials include trityl chloride, methyl imidazole, and N-boc-2-aminoethyl iodide. The reaction typically proceeds under anhydrous conditions with the use of solvents such as chloroform, dichloromethane, and methanol . The reaction conditions often require low temperatures, around -20°C, to ensure the stability of the intermediate products .
Chemical Reactions Analysis
1-Trityl-3-methyl-4-(N-boc-2-aminoethyl)imidazolium iodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Common reagents and conditions for these reactions include the use of organic solvents like chloroform and dichloromethane, and maintaining low temperatures to ensure the stability of the compound . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Trityl-3-methyl-4-(N-boc-2-aminoethyl)imidazolium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Trityl-3-methyl-4-(N-boc-2-aminoethyl)imidazolium iodide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the function of the target molecules .
Comparison with Similar Compounds
1-Trityl-3-methyl-4-(N-boc-2-aminoethyl)imidazolium iodide can be compared with other similar compounds such as:
1,3-Dimethylimidazolium iodide: This compound has a similar imidazolium core but lacks the trityl and N-boc-2-aminoethyl groups.
1-Trityl-3-methylimidazolium iodide: This compound is similar but does not have the N-boc-2-aminoethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C30H34IN3O2 |
---|---|
Molecular Weight |
595.5 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-methyl-1-tritylimidazol-1-ium-4-yl)ethyl]carbamate;iodide |
InChI |
InChI=1S/C30H33N3O2.HI/c1-29(2,3)35-28(34)31-21-20-27-22-33(23-32(27)4)30(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,22-23H,20-21H2,1-4H3;1H |
InChI Key |
ABUSWRWIADKEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C[N+](=CN1C)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
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